4-chloro-N-(pyridin-3-ylmethyl)aniline
Overview
Description
4-chloro-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 g/mol . It is a specialty product often used in proteomics research . The compound consists of a pyridine ring attached to a benzene ring via a methylene bridge, with a chlorine atom substituting one of the hydrogen atoms on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with pyridine-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination reaction, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(pyridin-3-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted anilines
Scientific Research Applications
4-chloro-N-(pyridin-3-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-chloro-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(pyridin-2-ylmethyl)aniline
- 4-chloro-N-(pyridin-4-ylmethyl)aniline
- 4-chloro-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
4-chloro-N-(pyridin-3-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the pyridine ring enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-chloro-N-(pyridin-3-ylmethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOJAKGCMJIRQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324322 | |
Record name | 4-chloro-N-(pyridin-3-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29083-43-0 | |
Record name | 4-chloro-N-(pyridin-3-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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